molecular formula C26H30O10 B159433 (1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione CAS No. 426266-88-8

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione

Cat. No. B159433
CAS RN: 426266-88-8
M. Wt: 502.5 g/mol
InChI Key: JIAPMSWYQSGTCN-MRQVAVPUSA-N
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Description

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione is a natural product found in Clausena emarginata with data available.

Scientific Research Applications

Stereoselective Synthesis Applications

Enantiomerically pure compounds, similar to the specified chemical, have been used in the stereoselective synthesis of complex structures. For instance, in a study by Gerber and Vogel (2001), enantiomerically pure compounds were utilized to synthesize 8-oxabicyclo[3.2.1]octane derivatives, which are precursors for protected 2,6-anhydrohepturonic acid derivatives and β-C-mannopyranosides. These are essential for constructing complex molecules like C,C-linked trisaccharides (Gerber & Vogel, 2001).

Cyclization and Rearrangement Studies

In another study, Vlad et al. (2004) examined the dehydration of a compound with a similar structure to the one . They observed the formation of six substances, including three previously undescribed hydrocarbons, each based on new carbon skeletons. This indicates the potential for discovering new molecular structures and rearrangements through the study of such complex molecules (Vlad et al., 2004).

Asymmetric Synthesis

Meilert et al. (2004) focused on asymmetric synthesis of C15 polyketide spiroketals using a compound structurally similar to the one . The study highlighted the potential of such compounds in stereoselective and enantioselective synthesis, which is crucial for producing specific configurations of molecules for various applications (Meilert et al., 2004).

properties

IUPAC Name

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3/t12-,13-,16?,17+,18-,19+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAPMSWYQSGTCN-MRQVAVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Reactant of Route 2
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Reactant of Route 3
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Reactant of Route 4
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Reactant of Route 5
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Reactant of Route 6
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione

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